![molecular formula C13H17NO5S B6646925 4-(Benzenesulfonamidomethyl)oxane-4-carboxylic acid](/img/structure/B6646925.png)
4-(Benzenesulfonamidomethyl)oxane-4-carboxylic acid
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Overview
Description
4-(Benzenesulfonamidomethyl)oxane-4-carboxylic acid, also known as BOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. BOC is a heterocyclic compound that contains a sulfonamide and a carboxylic acid group, which makes it a versatile molecule for various synthetic routes.
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonamidomethyl)oxane-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. For example, 4-(Benzenesulfonamidomethyl)oxane-4-carboxylic acid has been shown to inhibit the activity of carbonic anhydrase by binding to its active site. 4-(Benzenesulfonamidomethyl)oxane-4-carboxylic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
4-(Benzenesulfonamidomethyl)oxane-4-carboxylic acid has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines and to inhibit the growth of cancer cells. 4-(Benzenesulfonamidomethyl)oxane-4-carboxylic acid has also been shown to have antibacterial activity against various strains of bacteria.
Advantages and Limitations for Lab Experiments
4-(Benzenesulfonamidomethyl)oxane-4-carboxylic acid has several advantages for lab experiments, including its versatility for various synthetic routes and its potential applications in drug development. However, 4-(Benzenesulfonamidomethyl)oxane-4-carboxylic acid also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for the research on 4-(Benzenesulfonamidomethyl)oxane-4-carboxylic acid. One direction is to investigate the structure-activity relationship of 4-(Benzenesulfonamidomethyl)oxane-4-carboxylic acid and its derivatives to identify more potent and selective inhibitors of specific enzymes or receptors. Another direction is to explore the potential applications of 4-(Benzenesulfonamidomethyl)oxane-4-carboxylic acid in drug delivery systems, such as nanoparticles or liposomes. Additionally, the use of 4-(Benzenesulfonamidomethyl)oxane-4-carboxylic acid as a building block for the synthesis of novel heterocyclic compounds could also be investigated.
Conclusion:
In conclusion, 4-(Benzenesulfonamidomethyl)oxane-4-carboxylic acid is a versatile molecule that has potential applications in drug development. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-(Benzenesulfonamidomethyl)oxane-4-carboxylic acid and its derivatives could lead to the development of new drugs for various diseases.
Synthesis Methods
4-(Benzenesulfonamidomethyl)oxane-4-carboxylic acid can be synthesized using various methods, including the reaction of 4-(chloromethyl)oxane-4-carboxylic acid with benzene sulfonamide. Another method involves the reaction of 4-(hydroxymethyl)oxane-4-carboxylic acid with benzene sulfonamide in the presence of a dehydrating agent such as thionyl chloride. The synthesis of 4-(Benzenesulfonamidomethyl)oxane-4-carboxylic acid is a multi-step process that requires careful optimization to achieve high yields and purity.
Scientific Research Applications
4-(Benzenesulfonamidomethyl)oxane-4-carboxylic acid has been extensively studied for its potential applications in drug development. It has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory activities. 4-(Benzenesulfonamidomethyl)oxane-4-carboxylic acid has also been investigated as a potential inhibitor of carbonic anhydrase, an enzyme that is involved in various physiological processes.
properties
IUPAC Name |
4-(benzenesulfonamidomethyl)oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c15-12(16)13(6-8-19-9-7-13)10-14-20(17,18)11-4-2-1-3-5-11/h1-5,14H,6-10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMPLQYBZWBRGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzenesulfonamidomethyl)oxane-4-carboxylic acid |
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